molecular formula C26H25ClN2 B10921890 1-(3-chloro-4-methylphenyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10921890
M. Wt: 400.9 g/mol
InChI Key: APHHWVYYXQEFIU-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of three aromatic rings, each substituted with various functional groups, including chlorine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction may be carried out in the presence of acetic acid or sodium acetate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-chloro-3-methyl-: Similar in structure due to the presence of chlorine and methyl groups on an aromatic ring.

    Benzamide, 2-bromo-: Shares structural similarities with the presence of halogenated aromatic rings.

Uniqueness

1-(3-chloro-4-methylphenyl)-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H25ClN2

Molecular Weight

400.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(2,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C26H25ClN2/c1-16-6-10-22(19(4)12-16)25-15-26(23-11-7-17(2)13-20(23)5)29(28-25)21-9-8-18(3)24(27)14-21/h6-15H,1-5H3

InChI Key

APHHWVYYXQEFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)C)Cl)C4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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